2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate
Description
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-17(4-2)10-11-19-12-13-20-16(18)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLWHTMFRLINOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate typically involves the reaction of diethylaminoethanol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including HPLC and NMR spectroscopy, are employed to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield diethylaminoethanol and phenylacetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Diethylaminoethanol and phenylacetic acid.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure and properties of 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate. The compound features a diethylamino group which contributes to its pharmacological properties, alongside an ethoxy linkage and a phenylacetate moiety.
Chemistry
In the realm of analytical chemistry, this compound serves as a reference standard. It is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry for the quantification of related compounds in biological samples. This application is crucial for ensuring the purity and stability of pharmaceutical formulations.
Table 1: Analytical Applications of this compound
| Application Type | Method Used | Purpose |
|---|---|---|
| Reference Standard | HPLC | Quantification of related compounds |
| Mass Spectrometry | Target Compound Analysis | Stability assessment in biological samples |
Biology
The compound has been studied for its effects on cellular pathways, particularly those involving smooth muscle relaxation. Its mechanism of action may involve interactions with serotonin receptors, influencing gastrointestinal motility and providing therapeutic benefits for conditions like irritable bowel syndrome.
Case Study: Pharmacological Evaluation
A study evaluated the smooth muscle relaxant effects of this compound in vitro. Results indicated significant relaxation of intestinal smooth muscle strips, suggesting potential therapeutic applications in gastrointestinal disorders.
Medicine
In medical research, this compound is being investigated for its pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is critical for developing new spasmolytic drugs that can alleviate smooth muscle spasms without adverse cardiovascular effects.
Table 2: Pharmacokinetic Studies
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | High | Suggests effective absorption |
| Half-life | Variable | Dependent on formulation |
| Metabolism | Hepatic | Primarily metabolized by liver enzymes |
Industrial Applications
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other therapeutic agents. Its role in quality control processes ensures that impurities are monitored effectively during drug production.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The phenylacetate moiety may also play a role in the compound’s overall biological effects. Detailed studies on the molecular pathways and targets are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Properties :
- Storage : +5°C, room temperature during shipping .
- Functional Groups : Ester, tertiary amine, ether.
- SMILES :
CCN(CC)CCOCCOC(=O)Cc1ccccc1.
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-[2-(diethylamino)ethoxy]ethyl 2-phenylacetate, differing in substituents, ester groups, or pharmacological activity:
Ethyl 2-Methyl-2-Phenylpropanoate
CAS : 2901-13-5
Molecular Formula : C₁₂H₁₆O₂
Molecular Weight : 192.25 g/mol
Key Differences :
N-[2-(Diethylamino)ethyl]-2-Phenylacetamide
CAS : 51816-17-2
Molecular Formula : C₁₄H₂₂N₂O
Molecular Weight : 234.34 g/mol
Key Differences :
- Replaces the ester group with an amide, altering solubility and metabolic stability.
- Potential applications in drug design due to enhanced hydrogen-bonding capacity .
Butamirate Citrate
CAS: Not explicitly listed (parent compound: 47092-75-1) Molecular Formula: C₂₀H₃₃NO₃·C₆H₈O₇ (citrate salt) Molecular Weight: 335.5 g/mol (base); 487.5 g/mol (salt) Key Differences:
2-(Diethylamino)ethyl (3-Methoxyphenyl)(Phenyl)Acetate
CAS: 36653-74-4 Molecular Formula: C₂₁H₂₇NO₃ Molecular Weight: 341.45 g/mol Key Differences:
- Incorporates a 3-methoxyphenyl group, increasing steric bulk and altering receptor binding.
- No reported therapeutic use; likely a research compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate, known for its structural similarity to various pharmacologically active compounds, has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H25N3O3
- Molecular Weight : 279.37 g/mol
- CAS Number : 47092-75-1
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Specifically, it has shown potential effects on the serotonin and acetylcholine pathways, which are critical in various neurological functions.
- Serotonin Receptors : The compound has been investigated for its binding affinity to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors play a significant role in mood regulation and the pathophysiology of depression and anxiety disorders.
- Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
- Cell Viability Assays : Studies have shown that the compound can enhance cell viability in neuronal cell lines exposed to oxidative stress, indicating potential neuroprotective properties.
- AChE Inhibition : The compound demonstrated an IC50 value of approximately 20 μM against AChE, suggesting moderate potency compared to established inhibitors like donepezil (IC50 = 6 nM) .
In Vivo Studies
- Animal Models : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive performance in tasks such as the Morris water maze test. This suggests a potential role in enhancing memory and learning capabilities .
Case Studies and Research Findings
Several studies have focused on the implications of this compound in treating neurological disorders:
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound led to a reduction in amyloid-beta plaque formation and improved behavioral outcomes related to memory retention .
- Depression Models : Research indicated that this compound could modulate serotonin levels effectively, leading to antidepressant-like effects in rodent models.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (AChE) | Therapeutic Use |
|---|---|---|---|
| This compound | AChE Inhibition, Serotonin Modulation | ~20 μM | Potential Alzheimer’s treatment |
| Donepezil | AChE Inhibition | 6 nM | Alzheimer's Disease |
| Almotriptan | Serotonin Agonist | Not Applicable | Migraine Treatment |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate, and how can reaction conditions be optimized for higher yields?
- The compound can be synthesized via nucleophilic substitution, where the diethylamino group reacts with a halogenated ester precursor under basic conditions (e.g., sodium hydroxide). Optimization involves controlling reaction temperature (50–70°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. What analytical techniques are recommended to verify the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of diethylamino, ethoxy, and phenylacetate moieties.
- High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological studies).
- Mass Spectrometry (MS): ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ = theoretical mass ± 0.5 Da) .
Q. How should researchers evaluate the compound's stability under different storage conditions?
- Conduct accelerated stability studies at 4°C, -20°C, and room temperature over 6–12 months. Monitor degradation via HPLC and compare peak area retention. Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) under inert gas (N₂) is advised to prevent hydrolysis of ester groups .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Comparative Assay Design: Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) while controlling variables like serum concentration and incubation time.
- Orthogonal Assays: Pair enzymatic inhibition assays with cellular viability (MTT) or apoptosis (Annexin V) assays to distinguish direct pharmacological effects from cytotoxicity .
Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with biological targets?
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs) or esterases. Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100–200 ns to assess binding stability.
- Reference Structures: Compare with structurally similar ligands (e.g., ethyl 2-phenylacetoacetate) to identify conserved binding motifs .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Functional Group Modification: Systematically replace the diethylamino group with morpholino or piperidine analogs to assess impact on solubility and target affinity.
- Quantitative SAR (QSAR): Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro IC₅₀ assays .
Methodological Considerations
Q. What in vitro models are appropriate for assessing the compound's pharmacokinetic properties?
- Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.
- Protein Binding: Equilibrium dialysis or ultrafiltration to measure binding to human serum albumin .
Q. How can researchers optimize the compound's solubility for in vivo studies?
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) in aqueous formulations.
- Salt Formation: Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. Validate stability in PBS (pH 7.4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
